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5-Cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B7904515
M. Wt: 164.16 g/mol
InChI Key: ZTVADTYTPQWTHB-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Heterocycles in Chemical Research

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. This arrangement of heteroatoms imparts unique electronic properties and reactivity to the ring system. Pyrazine and its derivatives are found in a variety of natural products and have been extensively explored in medicinal chemistry due to their diverse biological activities. researchgate.net They serve as crucial scaffolds in the development of therapeutic agents. researchgate.net The pyrazine nucleus is a key component in several FDA-approved drugs, highlighting its importance in drug discovery. uni.lu

Importance of Carboxylic Acid Functionalities in Heterocyclic Systems

The carboxylic acid group (-COOH) is a vital functional group in organic chemistry, and its presence on a heterocyclic ring can significantly influence the molecule's properties. The acidic nature of the carboxyl group allows for salt formation, which can enhance aqueous solubility and bioavailability, crucial aspects for drug development. Furthermore, the carboxylic acid moiety can act as a key binding group, forming hydrogen bonds and other interactions with biological targets such as enzymes and receptors. It can also serve as a versatile synthetic handle for further chemical modifications and the creation of derivatives like esters and amides. rsc.org

Role of the Cyclopropyl (B3062369) Group in Chemical Structure and Activity

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized substituent in modern medicinal chemistry. Its small, rigid structure introduces conformational constraint to a molecule, which can lead to a more favorable binding to a biological target. The unique electronic nature of the cyclopropane (B1198618) ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, can influence a molecule's metabolic stability, potency, and lipophilicity. The introduction of a cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.

Contextualization of 5-Cyclopropylpyrazine-2-carboxylic Acid within Pyrazine Chemistry

Chemical and Physical Properties of this compound

The specific properties of this compound are determined by its unique combination of functional groups. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data available for similar compounds.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈N₂O₂ PubChem uni.lu
Molecular Weight 164.16 g/mol PubChem uni.lu
XLogP3-AA 0.8 Predicted
Hydrogen Bond Donor Count 1 Predicted
Hydrogen Bond Acceptor Count 3 Predicted
Rotatable Bond Count 2 Predicted
Exact Mass 164.058577 g/mol PubChem uni.lu
Monoisotopic Mass 164.058577 g/mol PubChem uni.lu
Topological Polar Surface Area 66.2 Ų Predicted
Heavy Atom Count 12 Predicted
Formal Charge 0 Predicted

Note: Some values are predicted based on computational models.

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted pyrazine carboxylic acids and the introduction of cyclopropyl groups.

A potential strategy could involve the construction of the pyrazine ring from appropriate acyclic precursors already bearing the cyclopropyl moiety. For instance, a dicarbonyl compound containing a cyclopropyl group could be condensed with a 1,2-diamine. Subsequent oxidation and functional group manipulations could then lead to the desired carboxylic acid.

Alternatively, a pre-formed pyrazine ring could be functionalized with a cyclopropyl group. This might be achieved through cross-coupling reactions, where a halogenated pyrazine-2-carboxylic acid derivative is reacted with a cyclopropyl-containing organometallic reagent.

The reactivity of this compound will be dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazine ring, being electron-deficient, can be susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would depend on the nature of the substituents. The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain harsh conditions.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region), and distinct aromatic protons on the pyrazine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the cyclopropyl carbons, the pyrazine ring carbons (with those adjacent to nitrogen atoms shifted downfield), and the carbonyl carbon of the carboxylic acid.
IR A broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-H stretching from the cyclopropyl and aromatic rings, and C=N and C=C stretching vibrations from the pyrazine ring.

Research Findings

While specific research focused solely on this compound is limited, studies on analogous compounds provide valuable insights. Research on substituted pyrazine-2-carboxylic acids has demonstrated their potential in various therapeutic areas. For example, derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities. nih.gov The introduction of different substituents on the pyrazine ring has been shown to significantly impact the biological activity.

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance potency and metabolic stability. Therefore, it is plausible that this compound could serve as a valuable building block or intermediate in the synthesis of novel bioactive molecules. Its unique combination of a planar aromatic heterocycle, a key binding group, and a conformationally restricting, metabolically robust moiety makes it an attractive target for further investigation in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B7904515 5-Cyclopropylpyrazine-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVADTYTPQWTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropylpyrazine 2 Carboxylic Acid

Retrosynthetic Analysis of 5-Cyclopropylpyrazine-2-carboxylic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis begins with two primary disconnections: the C-C bond between the cyclopropyl (B3062369) group and the pyrazine (B50134) ring, and the carboxylic acid functional group.

A functional group interconversion (FGI) approach suggests that the carboxylic acid can be derived from the hydrolysis of a more stable precursor, such as a nitrile (-CN) or an ester (-COOR). chemguide.co.uklibretexts.org The nitrile is often a preferred intermediate in pyrazine synthesis. This leads to the precursor 5-cyclopropylpyrazine-2-carbonitrile .

The key disconnection is the bond between the cyclopropyl ring and the pyrazine core. This bond can be retrosynthetically cleaved via a disconnection strategy that points towards a cross-coupling reaction, a powerful tool in modern organic synthesis. youtube.comyoutube.com This suggests a precursor like 5-halopyrazine-2-carbonitrile (where X = Cl, Br, I) and a cyclopropyl-organometallic reagent, such as cyclopropylboronic acid , which is commonly used in Suzuki-Miyaura coupling reactions. researchgate.netrsc.org

The final retrosynthetic step involves the deconstruction of the pyrazine ring itself. A classic approach to pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netslideshare.net This disconnection breaks the two C=N bonds of the pyrazine ring, leading back to fundamental building blocks.

This analysis outlines a convergent synthetic strategy: constructing a substituted pyrazine core, introducing the cyclopropyl group via a metal-catalyzed coupling reaction, and finally, converting a precursor functional group into the desired carboxylic acid.

Classical and Modern Approaches to Pyrazine Carboxylic Acid Synthesis

The synthesis of pyrazine carboxylic acids is built upon a foundation of established condensation reactions, which have been refined and supplemented by modern catalytic and greener methodologies.

Condensation Reactions for Pyrazine Ring Formation

The most traditional and widely employed method for constructing the pyrazine ring is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diaminoethane, followed by oxidation. researchgate.netyoutube.com The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is then aromatized to the stable pyrazine ring. researchgate.netyoutube.com Oxidizing agents such as copper(II) oxide or manganese oxide are commonly used for this dehydrogenation step. researchgate.net The reaction works best with symmetrical starting materials to avoid the formation of isomeric mixtures. researchgate.net

Another classical approach involves the condensation of α-amino acid amides with 1,2-dicarbonyls, which was discovered by Jones in 1949. researchgate.net This method provides a direct route to substituted pyrazines.

Ring Closure Methodologies

Ring closure methodologies often involve the intramolecular cyclization of acyclic precursors. researchgate.net For instance, the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides can form a 1,2-dihydropyrazine precursor, which is subsequently oxidized. researchgate.net Another pathway involves the chemoselective reduction of α-azido, α-nitro, or α-nitroso ketones to form an α-amino ketone, which can then undergo spontaneous dimerization and oxidation to yield a pyrazine derivative. youtube.comyoutube.com These methods offer alternative routes to the pyrazine core, sometimes providing access to substitution patterns that are difficult to achieve through direct condensation. A more recent example involves a (5 + 1) ring-closing reaction of streptocyanine with a C1 source to form a benzene (B151609) ring, showcasing advanced skeletal editing techniques that can, by analogy, inform novel heterocyclic syntheses. acs.org

Metal-Catalyzed Coupling Reactions for Pyrazine Substitution

The functionalization of the pyrazine ring has been revolutionized by transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgnih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine system, which is inherently electron-deficient.

Palladium-catalyzed reactions are the most prominent, including:

Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing alkyl, aryl, and heteroaryl substituents onto the pyrazine ring. researchgate.netrsc.org

Stille Coupling: This involves the reaction of a halopyrazine with an organostannane reagent. rsc.org

Sonogashira Coupling: This method is used to couple terminal alkynes with halopyrazines. rsc.org

Heck Coupling: This reaction forms a new C-C bond by reacting a halopyrazine with an alkene. researchgate.net

These reactions have become indispensable for creating complex pyrazine derivatives, offering high efficiency and functional group tolerance. nih.gov The unique electronic properties of the pyrazine ring have also enabled its functionalization through direct C-H activation, representing a state-of-the-art approach to avoid pre-functionalized starting materials. rsc.orgrsc.org

Coupling Reaction Reactants Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Halopyrazine + Boronic Acid/EsterPd(0) or Pd(II) catalyst, BaseC-C
Stille Halopyrazine + OrganostannanePd(0) catalystC-C
Sonogashira Halopyrazine + Terminal AlkynePd catalyst, Cu co-catalyst, BaseC-C (sp)
Heck Halopyrazine + AlkenePd catalyst, BaseC-C (sp²)

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. tandfonline.comtandfonline.com Green chemistry principles applied to pyrazine synthesis focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green approaches include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage and waste generation. tandfonline.comresearchgate.net A reported one-pot method involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, which avoids expensive catalysts and high temperatures. tandfonline.comresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents is a primary goal. tandfonline.com

Biocatalysis: The use of enzymes offers a green alternative for specific transformations. For example, Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, providing a highly efficient and environmentally friendly route to amide bond formation. nih.gov

Catalyst-Free or Mineral-Based Catalysis: Reactions using simple, inexpensive catalysts like ammonium (B1175870) chloride or proceeding under catalyst-free, solvent-free conditions represent a significant green advancement. ias.ac.in

These methods are not only more sustainable but often lead to higher yields and simpler purification procedures. tandfonline.comnih.gov

Specific Synthetic Routes to this compound and its Precursors

A plausible and efficient synthesis of this compound leverages the methodologies described above. The synthesis typically begins with a pre-functionalized pyrazine, such as 5-chloropyrazine-2-carbonitrile (B1357153) .

A multi-step synthesis is outlined as follows:

Preparation of a 5-Halopyrazine Precursor: A key starting material is a pyrazine ring substituted with a halogen at the 5-position and a nitrile or ester group at the 2-position. For example, 5-chloropyrazine-2-carbonitrile can be prepared through regioselective methods. researchgate.net

Suzuki-Miyaura Cross-Coupling: The 5-chloropyrazine-2-carbonitrile is then subjected to a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. This step selectively forms the C-C bond between the pyrazine C5 position and the cyclopropyl ring to yield 5-cyclopropylpyrazine-2-carbonitrile .

Hydrolysis to Carboxylic Acid: The final step is the hydrolysis of the nitrile group to a carboxylic acid. chemguide.co.uk This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) effectively converts the nitrile to the carboxylic acid. chemguide.co.ukgoogle.com If alkaline hydrolysis is used, a final acidification step is required to protonate the carboxylate salt and yield the final product, This compound . libretexts.org

Step Starting Material Reagents Intermediate/Product Reaction Type
1 Pyrazine-2-carboxamidePOCl₃ or similar5-Chloropyrazine-2-carbonitrileChlorination/Dehydration
2 5-Chloropyrazine-2-carbonitrileCyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃5-Cyclopropylpyrazine-2-carbonitrileSuzuki-Miyaura Coupling
3 5-Cyclopropylpyrazine-2-carbonitrileNaOH(aq), then HCl(aq) OR HCl(aq), heatThis compoundNitrile Hydrolysis

This synthetic sequence represents a robust and modular approach, allowing for variation in both the coupling partner and the pyrazine core to generate a library of related compounds for further research.

Synthesis of Halogenated Cyclopropylpyrazines as Intermediates (e.g., 2-Chloro-5-cyclopropylpyrazine (B3225053), 2-Bromo-5-cyclopropylpyrazine)

The synthesis of halogenated cyclopropylpyrazines serves as a critical step in the preparation of this compound and its derivatives. These halogenated intermediates, such as 2-chloro-5-cyclopropylpyrazine and 2-bromo-5-cyclopropylpyrazine, are valuable precursors for further functionalization.

One common strategy for the synthesis of these compounds involves the halogenation of a pre-existing cyclopropylpyrazine. For instance, the synthesis of 2-bromo-5-cyclopropylpyridine, a pyridine (B92270) analog, can be achieved by brominating 5-cyclopropylpyridine with a suitable brominating agent like bromine (Br₂) in a halogenated hydrocarbon solvent. pipzine-chem.com This reaction is often facilitated by a Lewis acid catalyst, such as iron powder or iron(III) bromide, to promote the substitution of a hydrogen atom on the ring with bromine. pipzine-chem.com A similar approach can be envisioned for the bromination of cyclopropylpyrazine.

Another route involves the construction of the halogenated pyrazine ring from acyclic precursors. For example, methods for synthesizing 2-chloro-5-methylpyridine, a related heterocyclic compound, include the condensation of propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester. epo.orggoogle.com This intermediate is then aminated, halogenated, dehydrohalogenated, and finally chlorinated to yield the target molecule. epo.orggoogle.com Such multi-step sequences could potentially be adapted for the synthesis of 2-chloro-5-cyclopropylpyrazine by using appropriate cyclopropyl-containing starting materials.

Furthermore, diazotization reactions of aminopyridines are a well-established method for introducing halogens. guidechem.com For example, 2-bromo-5-fluoropyridine (B41290) can be synthesized from 5-aminopyridine via a bromination reaction followed by a diazotization reaction. guidechem.com This strategy could be applied to a corresponding 5-cyclopropyl-2-aminopyrazine to introduce a chloro or bromo substituent.

Introduction of the Cyclopropyl Moiety via Cyclopropanation Reactions

The introduction of the cyclopropyl group onto the pyrazine ring is a key transformation in the synthesis of the target molecule. wikipedia.org Cyclopropanation reactions are chemical processes that generate a cyclopropane (B1198618) ring. wikipedia.org These reactions often involve highly reactive species like carbenes or carbenoids. wikipedia.org

One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction. wikipedia.org This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene to form a cyclopropane ring in a stereospecific manner. wikipedia.org The reactivity of the system can be enhanced by using diethylzinc (B1219324) (Furukawa modification). wikipedia.org This method is suitable for the cyclopropanation of a wide range of alkenes, including those activated by electron-donating groups. wikipedia.org Therefore, a vinylpyrazine could serve as a suitable substrate for a Simmons-Smith reaction to introduce the cyclopropyl group.

Another approach involves the use of diazo compounds. wikipedia.org Certain diazo compounds can react with olefins in a two-step process involving a 1,3-dipolar cycloaddition to form a pyrazoline, which then undergoes thermal or photochemical denitrogenation to yield the cyclopropane. wikipedia.org Metal-catalyzed cyclopropanations using diazo compounds are also common, often employing rhodium or copper catalysts. nih.gov

Intramolecular cyclization reactions can also be used to form cyclopropane rings. wikipedia.org This typically involves a 1,3-dihaloalkane or a haloalkane with an appropriately positioned electron-withdrawing group that can be deprotonated to form a carbanion, which then undergoes intramolecular nucleophilic substitution to form the cyclopropane ring. wikipedia.org

Carboxylation Reactions at the Pyrazine-2-Position

The introduction of a carboxylic acid group at the 2-position of the 5-cyclopropylpyrazine ring is a crucial step to form the final acid. A common method for achieving this is through ortho-lithiation followed by carboxylation. Due to the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic attack. researchgate.net However, directed ortho-metalation can be achieved using specific directing groups. cmu.edu For pyrazines, lithiation can be performed using a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures, followed by quenching the resulting lithiated species with carbon dioxide (CO₂) to introduce the carboxylic acid group. researchgate.net

Alternatively, if a methyl group is present at the 2-position (i.e., 5-cyclopropyl-2-methylpyrazine), it can be oxidized to a carboxylic acid. However, direct electrophilic halogenation or oxidation of the pyrazine nucleus can be challenging due to its inherent electron deficiency. cmu.edu

Functional Group Transformations of Pyrazine Carboxylic Acids (e.g., Esterification, Amidation, Hydrazinolysis)

Once this compound is synthesized, the carboxylic acid functional group can be readily transformed into a variety of other functional groups, such as esters, amides, and hydrazides. These transformations are standard procedures in organic synthesis.

Esterification: Esters of pyrazine carboxylic acids can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the ester product. chemguide.co.uk

Amidation: Amide derivatives are commonly synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. mdpi.commdpi.com This is often achieved by reacting the carboxylic acid with thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. mdpi.commdpi.com Alternatively, direct amidation of the carboxylic acid with an amine can be achieved using coupling reagents such as Nb₂O₅, which acts as a reusable Lewis acid catalyst. researchgate.net

Hydrazinolysis: Hydrazides of pyrazine carboxylic acids are typically prepared by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group.

Derivatization Strategies for this compound

Derivatization of this compound focuses on modifying the carboxylic acid moiety to generate a library of related compounds, primarily amides and esters. These derivatives are often synthesized to explore their chemical properties and potential applications.

Ester Derivatives Synthesis and Chemical Reactivity

Ester derivatives of this compound are another important class of compounds. Their synthesis is typically achieved through esterification reactions.

The most straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.uk This is a reversible reaction, and often requires heating under reflux to drive the equilibrium towards the formation of the ester. chemguide.co.uk

For more sensitive substrates or to achieve higher yields, other esterification methods can be employed. The reaction of the corresponding acyl chloride (prepared as described for amide synthesis) with an alcohol is a high-yielding alternative.

The chemical reactivity of the ester derivatives is centered on the ester functional group. Esters can undergo several important reactions:

Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid and alcohol. This can be achieved under either acidic or basic (saponification) conditions.

Transesterification: An ester can be converted to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst.

Ammonolysis/Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides.

Hydrazinolysis: Reaction with hydrazine (N₂H₄) converts esters to hydrazides.

These transformations allow for the interconversion of different derivatives of this compound, providing access to a wide range of compounds.

Thiosemicarbazide (B42300) Derivatives Synthesis

The synthesis of thiosemicarbazide and thiosemicarbazone derivatives from carboxylic acids is a well-established area of medicinal and synthetic chemistry, valued for producing intermediates for various bioactive heterocycles. researchgate.netnih.govresearchgate.net While specific literature detailing the synthesis of thiosemicarbazide derivatives directly from this compound is not prevalent, general and adaptable synthetic routes are widely reported for other carboxylic acids and aldehydes. chemmethod.commdpi.com

A common strategy to synthesize 1-acyl-4-substituted-thiosemicarbazides involves a multi-step process starting from the carboxylic acid. mdpi.com

Hydrazide Formation: The carboxylic acid is first converted into a more reactive derivative, such as an ester or an acyl chloride. For instance, the ethyl ester can be formed, which is then reacted with hydrazine hydrate to produce the corresponding acid hydrazide. mdpi.com

Condensation: The resulting hydrazide is subsequently treated with an appropriate aryl or alkyl isothiocyanate. researchgate.net This condensation reaction, often carried out in a solvent like ethanol, yields the final 1,4-disubstituted thiosemicarbazide derivative. researchgate.net

An alternative pathway involves the synthesis of thiosemicarbazones, which requires the initial reduction of the carboxylic acid to the corresponding aldehyde. This aldehyde can then undergo a condensation reaction with thiosemicarbazide, typically under acid catalysis in a solvent like absolute ethanol, to form the thiosemicarbazone derivative containing an imine (-N=CH-) bond. researchgate.netnih.gov These thiosemicarbazones are versatile intermediates for further cyclization reactions to form various heterocyclic systems. researchgate.net

The general reaction conditions for these transformations are outlined in the table below, based on syntheses with related starting materials.

StepReagents & ConditionsProduct TypeReference
Route 1: Acylthiosemicarbazide
EsterificationAlcohol (e.g., Ethanol), Acid CatalystCarboxylic Acid Ester mdpi.com
Hydrazide FormationHydrazine Hydrate, RefluxAcid Hydrazide mdpi.com
CondensationAryl Isothiocyanate, Ethanol1-Acyl-4-aryl-thiosemicarbazide researchgate.net
Route 2: Thiosemicarbazone
Reduction of Carboxylic AcidAppropriate Reducing AgentAldehyde msu.edu
CondensationThiosemicarbazide, Absolute Ethanol, Acetic Acid (catalyst)Thiosemicarbazone researchgate.net

Other Functional Group Modifications (e.g., N-alkylation, Acylation, Hydrolysis, Oxidation, Reduction, Substitution)

The chemical reactivity of this compound is characterized by transformations of the carboxylic acid group, the pyrazine ring, and the cyclopropyl moiety.

Acylation Acylation reactions involving pyrazine carboxylic acids can proceed at different sites. Nucleophilic acyl substitution is a fundamental reaction of the carboxylic acid group itself. This typically involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. mdpi.com The resulting acyl chloride is a highly reactive intermediate that readily undergoes condensation with nucleophiles, such as substituted anilines, in the presence of a base like pyridine to form a wide range of amides. mdpi.comnih.gov

Furthermore, the pyrazine ring can undergo acylation. For example, homolytic aroylation of a pyrazine nucleus with various substituted aromatic carbaldehydes can afford 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov

Hydrolysis The hydrolysis of carboxylic acid derivatives, such as esters, back to the parent carboxylic acid is a fundamental transformation. For example, methyl 5-chloropyrazine-2-carboxylate can be efficiently hydrolyzed to 5-chloropyrazine-2-carboxylic acid. researchgate.net This reaction can be catalyzed by either acid or base. msu.eduresearchgate.net Base-catalyzed hydrolysis results in the formation of a carboxylate salt, which is then acidified to yield the final carboxylic acid. msu.edu

Oxidation Oxidation reactions can target substituents on the pyrazine ring rather than the ring itself, which is relatively electron-deficient. For instance, sulfur-containing functional groups attached to a related pyridine-2-carboxylic acid scaffold can be oxidized to the corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. evitachem.com In some cases, reactions involving oxidizing agents can lead to substitution on the ring; for example, treatment of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrochloric acid and hydrogen peroxide resulted in the introduction of a second chlorine atom onto the phenyl ring. mdpi.com The pyrazine carboxylic acid moiety itself can be formed via the oxidation of an alkyl-substituted pyrazine, analogous to the synthesis of picolinic acid by the potassium permanganate (B83412) oxidation of 2-methylpyridine. wikipedia.org

Reduction The carboxylic acid group and its derivatives can be reduced to aldehydes or alcohols. The selective reduction of a carboxylic acid derivative to an aldehyde can be achieved using specialized reducing agents like diisobutylaluminum hydride (DIBAH) at low temperatures. msu.edu Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce carboxylic acid derivatives like esters and nitriles to primary alcohols and amines, respectively. msu.edu In related systems, the selective reduction of an amide of a pyridinecarboxylate has been accomplished using sodium borohydride (B1222165) (NaBH4). nih.gov

Substitution Substitution reactions are key for modifying the pyrazine core.

Nucleophilic Acyl Substitution: As mentioned under acylation, this is the primary method for converting the carboxylic acid group into esters, amides, and other derivatives. msu.edumdpi.com

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazines are precursors for SNAr reactions. A halogen, such as chlorine at the 5-position, can be displaced by various nucleophiles. This is analogous to the nucleophilic displacement of a nitrite (B80452) group from methyl 5-nitro-2-pyridinecarboxylate. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methods are effective for C-C bond formation on the pyrazine ring. For instance, a bromo-substituted pyrazine derivative can undergo a Suzuki cross-coupling reaction with various aryl boronic acids in the presence of a palladium catalyst to yield 5-aryl-pyrazine analogs. mdpi.com

N-Alkylation Alkylation of the nitrogen atoms in the pyrazine ring is a potential modification. In heterocyclic compounds with multiple nitrogen atoms, such as tetrazoles, N-alkylation can lead to a mixture of regioisomers. mdpi.com The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, for example, yields two different N-alkylated products. mdpi.com A similar consideration would apply to the pyrazine ring in this compound, where alkylation could potentially occur at either N1 or N4, leading to regiochemical complexity that may require computational or spectroscopic analysis to resolve. mdpi.com

Reaction Kinetics and Mechanistic Studies of this compound Transformations

While specific kinetic and mechanistic studies on this compound are limited, research on related heterocyclic carboxylic acids provides significant insight into the methodologies used to understand their reaction pathways.

Kinetic Studies Kinetic studies are crucial for quantifying the effects of solvents and substituents on reaction rates. For example, the kinetics of the reaction between various pyridine and pyridine-N-oxide carboxylic acids with diazodiphenylmethane (B31153) have been investigated in different alcohol solvents. rsc.org Such studies often use multiple regression analysis and Hammett parameters to correlate the electronic properties of substituents with observed reaction rate constants, providing a quantitative understanding of reactivity. rsc.org

Mechanistic Elucidation and Computational Studies Modern mechanistic studies frequently combine experimental evidence with computational methods, particularly Density Functional Theory (DFT), to map reaction pathways.

Understanding Reaction Pathways: DFT calculations are used to model transition states and intermediates, providing a step-by-step view of the reaction mechanism. For instance, a combined experimental and DFT study on a metallaphotoredox-catalyzed decarboxylative acylation proposed a complex Ni(I)–Ni(II)–Ni(I)–Ni(III)–Ni(I) catalytic cycle. nju.edu.cn In another example, the mechanism for the carboxylic acid-catalyzed ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride was elucidated. chemrxiv.org It was found that the carboxylic acid acts as a bifunctional catalyst, facilitating proton transfer and reducing charge separation through hydrogen-bond bridging. chemrxiv.org

Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction. DFT has been used to study the N-alkylation of a tetrazole derivative, successfully predicting the formation of two regioisomers and their relative proportions by examining the nucleophilicity and electrostatic potential of the nitrogen atoms. mdpi.com Similarly, DFT calculations of reactivity parameters like Frontier Molecular Orbitals (EHOMO, ELUMO) and the HOMO-LUMO energy gap have been used to understand the electronic properties and reactivity of pyrazine-thiophene carboxamides. mdpi.com

These approaches are directly applicable to studying the transformations of this compound, from its role as a catalyst to its reactions involving acylation, substitution, or alkylation.

Spectroscopic Characterization and Analytical Methods for 5 Cyclopropylpyrazine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, it is possible to determine the precise connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 5-Cyclopropylpyrazine-2-carboxylic acid is expected to show distinct signals for the protons on the pyrazine (B50134) ring, the cyclopropyl (B3062369) group, and the carboxylic acid.

The protons on the pyrazine ring are anticipated to appear in the aromatic region of the spectrum. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons of the cyclopropyl group and the methine proton attached to the pyrazine ring will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom Number Predicted Chemical Shift (δ ppm) Multiplicity Integration
H-3 8.90 s 1H
H-6 8.55 s 1H
H-cyclopropyl (methine) 2.30 - 2.45 m 1H
H-cyclopropyl (methylene) 1.15 - 1.30 m 4H
COOH >12 br s 1H

Data is based on predictive models and typical chemical shifts for similar functional groups.

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The spectrum for this compound will display signals corresponding to the carbonyl carbon, the aromatic carbons of the pyrazine ring, and the aliphatic carbons of the cyclopropyl group. libretexts.org

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-185 ppm. libretexts.org The carbons of the pyrazine ring will appear in the aromatic region (120-160 ppm), while the carbons of the cyclopropyl group will be found in the upfield, aliphatic region. oregonstate.edu Quaternary carbons, such as the one bearing the carboxylic acid and the one attached to the cyclopropyl group, are often weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom Number Predicted Chemical Shift (δ ppm)
C=O 165.5
C-2 145.0
C-3 143.0
C-5 153.0
C-6 140.0
C-cyclopropyl (methine) 16.0
C-cyclopropyl (methylene) 11.0

Data is based on predictive models and typical chemical shift ranges. cymitquimica.comwisc.edu

2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming assignments made in 1D spectra.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show correlations between the pyrazine protons and their corresponding carbons, as well as the cyclopropyl protons and their respective carbons.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons. Expected correlations would include the pyrazine proton at position 3 showing a cross-peak to the carbonyl carbon (C=O) and the carbon at position 5. The cyclopropyl protons would show correlations to the pyrazine carbon at position 5, confirming the attachment point of the substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orgresearchgate.net

A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nist.govajchem-a.com The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. nist.gov Aromatic C=C and C-N stretching vibrations from the pyrazine ring are expected in the 1500-1700 cm⁻¹ region, while C-H stretching from the cyclopropyl and pyrazine rings would be observed around 2850-3100 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carbonyl C=O stretch 1710 - 1760 Strong
Pyrazine Ring C=C/C=N stretch 1500 - 1700 Medium
Pyrazine/Cyclopropyl C-H stretch 2850 - 3100 Medium
Carboxylic Acid C-O stretch 1210 - 1320 Medium

Data based on typical IR absorption ranges for the respective functional groups. ajchem-a.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₈H₈N₂O₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. researchgate.netuni.lu This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₈H₉N₂O₂⁺ 165.0659
[M+Na]⁺ C₈H₈N₂O₂Na⁺ 187.0478
[M-H]⁻ C₈H₇N₂O₂⁻ 163.0513

Data based on the exact masses of the constituent isotopes. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for the analysis of carboxylic acids like this compound. Due to their polarity, carboxylic acids are often not well-retained on standard reversed-phase (RP) liquid chromatography columns. nih.gov To overcome this, derivatization is a common strategy employed to decrease the analyte's polarity and improve its chromatographic behavior and ionization efficiency. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to modify the carboxylic acid group, making the molecule more amenable to RP-LC separation and enhancing its response in the mass spectrometer. nih.gov

When analyzed by electrospray ionization mass spectrometry (ESI-MS), this compound (molecular formula C₈H₈N₂O₂) is expected to form several characteristic ions. Predicted mass-to-charge ratios (m/z) for common adducts are essential for its identification in complex mixtures.

Table 1: Predicted LC-MS Adducts for this compound

Adduct Type Predicted m/z
[M+H]⁺ 165.06586
[M+Na]⁺ 187.04780
[M-H]⁻ 163.05130
[M+NH₄]⁺ 182.09240
[M+K]⁺ 203.02174

Data sourced from predicted values. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another cornerstone technique for the analysis of volatile and thermally stable compounds. Carboxylic acids, however, are generally non-volatile and may require derivatization to increase their volatility for GC analysis.

Table 2: Illustrative GC-MS Fragmentation of Pyrazine-2-carboxylic acid

m/z Relative Intensity Putative Fragment
80.0 99.99 [M-COOH]⁺ or Pyrazine radical cation
53.0 77.40 [C₃H₃N]⁺
79.0 38.90 [M-COOH-H]⁺
26.0 34.10 [CN]⁺

This data represents the parent compound, Pyrazine-2-carboxylic acid, and serves as an illustrative example.

Tandem Mass Spectrometry (MS/MS) in Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the selective and sensitive detection of compounds in complex matrices, such as biological fluids or reaction mixtures. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) which is then fragmented to produce a unique set of product ions. The monitoring of a specific precursor-to-product ion transition, known as Selected Reaction Monitoring (SRM), allows for highly specific quantification and identification, even in the presence of interfering substances. researchgate.net

For this compound, an MS/MS analysis would typically involve isolating its protonated molecule ([M+H]⁺ at m/z 165.07) and inducing fragmentation. While specific experimental data is not available, analysis of the parent compound, pyrazine-2-carboxylic acid, shows a characteristic fragmentation pattern where the precursor ion ([M+H]⁺ at m/z 125.03) fragments to key product ions, demonstrating the utility of MS/MS for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals within a molecule. The absorption pattern is characteristic of the molecule's electronic structure, particularly the chromophores it contains.

The this compound molecule contains a pyrazine ring, which is an aromatic heterocycle. Aromatic nitrogen heterocycles display two principal types of electronic transitions: π → π* and n → π*. montana.edu

π → π transitions* are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.org

n → π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. pharmatutor.orgaip.org

For the pyrazine chromophore, absorptions are typically observed in the 220-270 nm range (intense, π → π) and a less intense, more structured absorption between 290-380 nm (n → π). researchgate.netaip.org The presence of the carboxyl and cyclopropyl substituents on the pyrazine ring may cause shifts in the position (bathochromic or hypsochromic) and intensity of these absorption bands.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for the purification of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical synthesis. researchgate.net To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. researchgate.net The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear and intensify. researchgate.net The completion of the reaction is indicated by the complete disappearance of the limiting reactant's spot. Visualization is typically achieved using UV light, under which the pyrazine ring of the product would be active. researchgate.net

Column Chromatography for Purification

Following the completion of a synthesis, column chromatography is a standard and widely used technique for the purification of the crude product. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through the column by a liquid mobile phase. For the purification of this compound, the crude mixture would be loaded onto a silica gel column. A carefully selected solvent system (eluent), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is then passed through the column. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients, including this compound. This method offers high resolution and sensitivity for separating the main compound from its potential impurities, which may arise from the synthetic route or degradation. The development and validation of a robust HPLC method are critical for ensuring the quality and consistency of the compound.

Methodology and Chromatographic Conditions

While a specific monograph for this compound is not universally established, a typical reversed-phase HPLC (RP-HPLC) method can be developed based on the physicochemical properties of the molecule and methods employed for structurally similar compounds like other pyrazine carboxylic acid derivatives. nih.govpensoft.net

A suitable method would likely employ a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase composition is a critical parameter that governs the retention and resolution of the analyte and its impurities. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer, adjusted to an acidic pH of around 3) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netms-editions.cl The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention on the nonpolar stationary phase and sharper peak shapes.

Detection is typically performed using a UV detector, as the pyrazine ring system possesses a chromophore that absorbs in the UV region. A wavelength of approximately 250 nm to 280 nm is generally suitable for the detection of pyrazine derivatives. nih.gov

A hypothetical set of chromatographic conditions for the purity assessment of this compound is presented in the table below.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 3) B: Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 50:50 v/v A:B) pensoft.net
Flow Rate 1.0 mL/min
Column Temperature 30 °C pensoft.net
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase or a mixture of Acetonitrile and Water

Validation of the Analytical Method

To ensure that the HPLC method is suitable for its intended purpose, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). pensoft.net The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound and its impurities. Key validation parameters are summarized in the following table.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak of the main compound should be pure and well-resolved from any other peaks (Resolution > 2).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jetir.orgTypically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.98.0% to 102.0% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.Relative Standard Deviation (RSD) ≤ 2.0%. jetir.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Detailed Research Findings

Research on the HPLC analysis of related heterocyclic carboxylic acids provides a framework for the purity assessment of this compound. For instance, studies on pyrazinoic acid analogs have utilized RP-HPLC with C18 columns for purity analysis, detecting at 250 and 280 nm. nih.gov Similarly, a validated RP-HPLC method for a pyrrole (B145914) carboxylic acid derivative employed a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3, demonstrating the method's suitability for separating the main compound from its process-related impurities and degradation products. pensoft.net The validation of this method included assessments of system suitability, precision, linearity, accuracy, and selectivity, confirming its reliability for quality control purposes. pensoft.net These examples underscore the applicability of RP-HPLC with UV detection as a standard and effective technique for the purity evaluation of heterocyclic carboxylic acids like this compound.

Computational Chemistry and Molecular Modeling of 5 Cyclopropylpyrazine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic properties of molecules with a favorable balance of accuracy and computational cost. mdpi.com For molecules like 5-cyclopropylpyrazine-2-carboxylic acid, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic parameters that describe the molecule's reactivity and stability. nih.govnih.gov

Studies on similar heterocyclic carboxylic acids, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have utilized DFT (specifically with the B3LYP functional) to determine the most stable conformation and to calculate key quantum chemical parameters. nih.gov These calculations often include the use of a polarized continuum model (PCM) to simulate the effects of a solvent, which is crucial for predicting properties like acid dissociation constants (pKa) in aqueous solutions. researchgate.net While specific DFT studies focused exclusively on this compound are not prevalent in public literature, the methodologies applied to its analogs provide a clear blueprint for its computational analysis. The expected outcomes would include precise bond lengths, bond angles, and dihedral angles, as well as a map of the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Key Quantum Chemical Parameters Typically Calculated via DFT This table is illustrative of parameters derived from DFT calculations for similar heterocyclic compounds.

ParameterDescriptionSignificance
Total Energy The total electronic energy of the optimized molecular structure.Indicates the thermodynamic stability of the molecule.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular interactions, and binding properties.
Ionization Potential (I) The energy required to remove an electron from the molecule (related to HOMO energy).Relates to the molecule's ability to act as an electron donor. mdpi.com
Electron Affinity (A) The energy released when an electron is added to the molecule (related to LUMO energy).Relates to the molecule's ability to act as an electron acceptor. mdpi.com
Chemical Hardness (η) A measure of resistance to change in electron distribution.A larger HOMO-LUMO gap generally implies higher hardness and lower reactivity. mdpi.com
Electrophilicity Index (ω) A global reactivity descriptor that measures the stabilization in energy when the system acquires additional electronic charge.Quantifies the molecule's propensity to act as an electrophile. mdpi.com

Molecular Orbital Analysis

Molecular Orbital (MO) analysis, particularly the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. quora.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For a generic carboxylic acid, the HOMO is typically composed of p-orbitals concentrated on the oxygen atoms of the carboxyl group, representing potential sites for electrophilic attack. quora.com Conversely, the LUMO is often centered on the carbonyl carbon, which is the likely site for nucleophilic attack. quora.com In this compound, the delocalized π-system of the pyrazine (B50134) ring would also contribute significantly to the character of these frontier orbitals.

Studies on related pyrazine derivatives have shown that the HOMO-LUMO gap can be tuned by adding different substituents, which in turn affects the molecule's electronic and optical properties. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates by simulating the ligand-target binding process. researchgate.netsemanticscholar.org The process involves sampling a large number of possible conformations of the ligand within the active site of the target and scoring them to estimate the strength of the interaction. nih.gov

Research on derivatives of pyrazine-2-carboxylic acid has successfully used molecular docking to explore their potential as inhibitors of various enzymes. For instance, derivatives were docked into the active site of the Mycobacterium tuberculosis InhA protein to evaluate their potential as antitubercular agents. researchgate.netsemanticscholar.org Similarly, other pyrazine-2-carboxylic acid derivatives have been docked with Glucosamine-6-phosphate (GlcN-6-P) synthase to investigate their antimicrobial activity. researchgate.net

A critical output of molecular docking is the prediction of binding affinity, which is a numerical score that estimates the strength of the non-covalent interactions between the ligand and the target. nih.gov Various scoring functions are used for this purpose, such as the MolDock Score and Rerank Score used in the Molegro Virtual Docker (MVD) software. researchgate.net These functions calculate an estimated binding energy (often in kcal/mol), where a more negative value typically indicates a stronger and more favorable binding interaction. researchgate.netsemanticscholar.org

In a study of pyrazine-2-carboxylic acid derivatives targeting the InhA protein of M. tuberculosis, a derivative featuring a cyclic side chain showed the lowest (most favorable) rerank score, suggesting it had the highest binding affinity among the compounds tested. researchgate.net

Table 2: Example of Docking Scores for Pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis InhA Protein Source: Adapted from research on pyrazine-2-carboxylic acid derivatives. researchgate.netsemanticscholar.org

CompoundRerank Score (kcal/mol)MolDock Score (kcal/mol)H-Bond Energy (kcal/mol)
Derivative 1a (aromatic side chain) -80.91-98.15-5.00
Derivative 1b (aliphatic side chain) -79.31-90.62-2.50
Derivative 1c (cyclic side chain) -86.40-99.98-7.59

These results demonstrate how scoring functions can differentiate between closely related derivatives, providing a quantitative basis for selecting the most promising candidates for further development. researchgate.net

Beyond providing a score, molecular docking reveals the specific interactions that stabilize the ligand in the binding pocket of the target. This includes identifying key amino acid residues that form hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and van der Waals forces with the ligand. researchgate.netnih.gov

For pyrazine-2-carboxylic acid derivatives docked into the InhA enzyme, analysis showed that the carboxyl group of the ligand and the nitrogen atoms of the pyrazine ring are crucial for forming hydrogen bonds with amino acid residues like TYR158 and the NAD cofactor. researchgate.net The aromatic pyrazine ring itself often participates in π-π stacking interactions with aromatic residues in the binding site. researchgate.netnih.gov The identification of these key interactions is vital for understanding the mechanism of inhibition and for designing new derivatives with improved affinity and selectivity. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

A QSAR model is built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create a mathematical equation that relates the descriptors to the activity. semanticscholar.org

Studies on pyrazine derivatives have used QSAR to build models for predicting their antiproliferative activity. semanticscholar.org Similarly, a 4D-QSAR approach has been applied to pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives to identify pharmacophores and predict biological activity against bacterial targets. nih.gov For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then developing a model to guide the design of new, more potent analogs. The resulting model can predict the activity of virtual compounds before they are synthesized, saving significant time and resources. semanticscholar.org

Table 3: Common Molecular Descriptors Used in QSAR Studies Source: Adapted from QSAR studies on heterocyclic compounds. semanticscholar.org

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic chargesElectron distribution, Reactivity
Steric/Topological Molecular Weight, Molar Refractivity, Surface Area, Number of rotatable bondsSize, Shape, Flexibility
Hydrophobic LogP (Partition coefficient)Lipophilicity, Membrane permeability
Thermodynamic Heat of Formation, Hydration EnergyStability, Solubility

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are built by calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as machine learning algorithms, to find the descriptors that best predict activity. nih.gov

For derivatives of this compound, a QSAR model could be developed to predict their efficacy against a specific biological target. The first step involves synthesizing a library of analogues with variations in the cyclopropyl (B3062369) ring, the pyrazine core, or the carboxylic acid group. The biological activity of these compounds is then determined experimentally. Subsequently, computational software is used to calculate various descriptors.

These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching and shape indices.

Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area.

Quantum-Chemical: Electron-related properties like HOMO/LUMO energies and partial charges.

Machine learning algorithms, including Random Forest, Support Vector Machines (SVM), and K-Nearest Neighbors (KNN), are frequently employed to build robust prediction models from these descriptors. nih.gov The goal is to create a model that can accurately predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. fda.govresearchgate.net

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptors, Rotatable bondsBasic molecular composition and flexibility.
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular size, branching, and overall shape.
Geometrical Molecular Surface Area, Molecular Volume, Principal Moments of Inertia3D size and shape of the molecule.
Quantum-Chemical Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesElectronic distribution, reactivity, and polarizability.
Physicochemical LogP (Lipophilicity), pKa (Acidity), Polar Surface Area (PSA)How the molecule might behave in a biological system.

Table 4.3.1. Example of Molecular Descriptors for QSAR Models. These descriptors can be calculated for derivatives of this compound to build models that predict biological activity.

Elucidation of Structural Features Influencing Activity (e.g., Lipophilicity)

Understanding how specific structural features of this compound influence its activity is crucial for rational drug design. Computational methods can dissect the molecule to identify key pharmacophoric elements and physicochemical properties that govern its biological function.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's absorption, distribution, and ability to cross cell membranes. nih.gov A balanced lipophilicity is often required for optimal activity. For this compound, the cyclopropyl group contributes to its lipophilicity, while the pyrazine ring and the carboxylic acid group provide polar, hydrophilic characteristics.

Computational tools can predict these properties. For instance, the predicted XlogP value for this compound is 0.2, indicating a relatively balanced hydrophilic-lipophilic nature. uni.lu Structure-Activity Relationship (SAR) studies on related pyrazine derivatives have shown that modifying side chains (e.g., aromatic, cyclic, aliphatic) significantly impacts biological activity, which is often tied to changes in properties like lipophilicity and steric bulk. researchgate.netnih.gov By computationally modifying the cyclopropyl group (e.g., changing its size or substituting it with other alkyl or aryl groups) or the carboxylic acid (e.g., converting it to an ester or amide), researchers can predict the resulting change in lipophilicity and other properties to guide synthesis.

Property Predicted Value Significance
Molecular Formula C₈H₈N₂O₂Defines the elemental composition. uni.lu
Molecular Weight 164.16 g/mol Influences diffusion and transport. cymitquimica.com
XlogP 0.2A measure of lipophilicity; indicates balanced solubility. uni.lu
Hydrogen Bond Donors 1The carboxylic acid -OH group. uni.lu
Hydrogen Bond Acceptors 4The two pyrazine nitrogens and two carboxylic oxygens. uni.lu
Topological Polar Surface Area (TPSA) 78.2 ŲPredicts transport properties like intestinal absorption.
Rotatable Bonds 2Indicates molecular flexibility.

Table 4.3.2. Calculated Physicochemical Properties of this compound. These properties are key determinants of the molecule's pharmacokinetic and pharmacodynamic behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QSAR and property prediction provide static pictures, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with its environment, such as a solvent or a protein binding site. nih.gov

For this compound, MD simulations can:

Analyze Conformational Flexibility: Explore the rotational freedom of the bond between the cyclopropyl group and the pyrazine ring, as well as the orientation of the carboxylic acid group. This helps identify the most stable (lowest energy) conformations of the molecule in solution.

Study Solvation: Model how water molecules arrange around the compound, providing insight into its solubility and the energetic cost of desolvation upon binding to a target.

Simulate Ligand-Protein Binding: If a biological target is known, MD simulations can model the process of this compound binding to it. This can confirm docking poses, identify key interacting amino acid residues, and assess the stability of the ligand-protein complex over time. nih.gov The stability of these interactions is often a strong indicator of binding affinity. researchgate.net

Parameter Description Insight Provided
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Stability of the molecule's conformation or its binding pose within a protein.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the molecule or the protein it binds to.
Radius of Gyration (Rg) A measure of the molecule's compactness.Changes in the overall shape and folding of the molecule or protein.
Interaction Energy The calculated energy (van der Waals, electrostatic) between the ligand and its target.Strength and nature of the binding interaction.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over the simulation time.Identifies specific, stable hydrogen bonds critical for binding.

Table 4.4.1. Key Parameters from a Molecular Dynamics Simulation. These metrics are used to analyze the trajectory of this compound to understand its dynamic behavior and interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry methods, most notably Density Functional Theory (DFT), can predict spectroscopic properties with a high degree of accuracy. researchgate.net These predictions are valuable for confirming the identity of a synthesized compound by comparing the calculated spectrum to the experimental one.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The local electronic environment of each nucleus, which determines its chemical shift, is calculated from the optimized molecular geometry. These predicted shifts can aid in the assignment of complex experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C-H bend), allowing for unambiguous peak assignment. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides information about the conjugated π-system of the pyrazine ring.

Spectroscopy Type Parameter Predicted Value Range Associated Structural Feature
¹³C NMR Chemical Shift (δ)165-175 ppmCarboxylic Acid Carbon (C=O)
120-155 ppmPyrazine Ring Carbons
5-20 ppmCyclopropyl Carbons
¹H NMR Chemical Shift (δ)10-13 ppmCarboxylic Acid Proton (-OH)
8.5-9.5 ppmPyrazine Ring Protons
0.5-2.5 ppmCyclopropyl Protons
IR Wavenumber (cm⁻¹)~1700-1750 cm⁻¹C=O Stretch (Carboxylic Acid)
~2500-3300 cm⁻¹O-H Stretch (Broad, Carboxylic Acid)
~1500-1600 cm⁻¹C=N/C=C Stretch (Pyrazine Ring)
UV-Vis λ_max~270-320 nmπ → π* and n → π* transitions of the pyrazine ring system

Table 4.5.1. Predicted Spectroscopic Data for this compound. These computationally predicted values serve as a guide for experimental characterization.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Lead Optimization

A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction aims to identify these potential liabilities early in the drug discovery process, allowing for the optimization of lead compounds. mdpi.com Numerous computational models, many based on large datasets of experimental results, can predict a compound's ADMET profile based solely on its structure. nih.govmdpi.com

For this compound, a typical in silico ADMET screen would evaluate:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Prediction of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit key CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a major cause of drug-drug interactions. fda.gov

Excretion: Prediction of total clearance and renal organic cation transporter interaction.

Toxicity: Prediction of potential for hERG inhibition (a cardiac toxicity risk), mutagenicity (Ames test), and hepatotoxicity.

If the in silico profile reveals a liability, such as predicted inhibition of a major CYP enzyme or poor intestinal absorption, this information guides the lead optimization process. nih.gov For example, if the model predicts high hERG liability, chemists can computationally explore modifications to the structure—perhaps altering the basicity of the pyrazine nitrogens or the lipophilicity of the cyclopropyl group—to design new analogues with a lower predicted risk, while aiming to maintain or improve the desired biological activity.

ADMET Parameter Property Predicted Outcome Implication for Lead Optimization
Absorption Human Intestinal AbsorptionGoodLikely to be well-absorbed orally.
Caco-2 PermeabilityLow to ModerateMay require optimization to improve cell penetration.
Distribution Blood-Brain Barrier (BBB) PenetrationLowNot expected to cause CNS side effects; may need modification if CNS is the target.
Plasma Protein Binding (PPB)Moderate to HighHigh binding can reduce free drug concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorYes/No ( borderline)Potential for drug-drug interactions; may need modification to reduce inhibition.
Toxicity hERG InhibitionLow RiskLow risk of cardiac toxicity.
AMES MutagenicityNon-mutagenLow risk of being carcinogenic.
HepatotoxicityLow RiskLow risk of causing liver damage.

Table 4.6.1. Predicted In Silico ADMET Profile for this compound. This predictive screen helps identify potential development issues and guides the design of safer, more effective analogues.

Biological Activity and Mechanistic Investigations of 5 Cyclopropylpyrazine 2 Carboxylic Acid and Its Derivatives

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of pyrazine-2-carboxylic acid derivatives has been a subject of significant research interest. These studies have explored their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis, Gram-positive, Gram-negative bacteria)

Derivatives of pyrazine-2-carboxylic acid have demonstrated notable activity against Mycobacterium tuberculosis and other mycobacterial species. In a study focused on 5-aroylpyrazine-2-carboxylic acid derivatives, a series of compounds were synthesized and evaluated for their antituberculotic activity. Among these, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide was identified as a promising agent, exhibiting 90% inhibition against Mycobacterium tuberculosis. nih.gov

Further research into pyrazinamide (B1679903) derivatives led to the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. One compound in this series, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, displayed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg·mL⁻¹ (5 μM). nih.gov Additionally, a propyl ester derivative, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed high activity with an MIC of 3.13 μg·mL⁻¹. nih.gov However, in this particular study, the synthesized compounds did not show significant activity against M. kansasii, M. avium, and M. smegmatis. nih.gov

In a different study, N-substituted 5-chloropyrazine-2-carboxamides were investigated. While the N-benzyl derivatives showed lower activity against M. tuberculosis H37Rv compared to their anilide counterparts, their efficacy was comparable to the standard drug pyrazinamide (MICs of 12.5-25 μg/mL). nih.gov Notably, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were found to be active against M. kansasii, a species naturally resistant to pyrazinamide, with MIC values of 3.13 μg/mL and 6.25 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

Compound Test Organism Activity
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide Mycobacterium tuberculosis 90% inhibition nih.gov
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid Mycobacterium tuberculosis H37Rv MIC: 1.56 μg·mL⁻¹ (5 μM) nih.gov
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate Mycobacterium tuberculosis H37Rv MIC: 3.13 μg·mL⁻¹ nih.gov
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide Mycobacterium kansasii MIC: 3.13 μg/mL nih.gov
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide Mycobacterium kansasii MIC: 6.25 μg/mL nih.gov

Antifungal Efficacy

The antifungal properties of pyrazine-2-carboxylic acid derivatives have also been explored. In the same study that investigated antituberculotic activity, the antifungal effects of 5-aroylpyrazine-2-carboxylic acid derivatives were assessed. The most significant antifungal activity was observed with 5-benzoylpyrazine-2-carbothioamide, which demonstrated a Minimum Inhibitory Concentration (MIC) of less than 1.95 μM/mL against Trichophyton mentagrophytes, the most susceptible fungal strain tested. nih.gov

Furthermore, the investigation of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids also included screening for antifungal activity, indicating the broad antimicrobial-cidal interest in this class of compounds. nih.gov

Table 2: Antifungal Activity of a Pyrazine-2-Carboxylic Acid Derivative

Compound Test Organism Activity
5-benzoylpyrazine-2-carbothioamide Trichophyton mentagrophytes MIC < 1.95 μM/mL nih.gov

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The relationship between the chemical structure of pyrazine-2-carboxylic acid derivatives and their antimicrobial activity is a critical area of study for the development of more potent therapeutic agents. Research on pyrazinoic acid analogs has revealed several key structural features that are essential for antimycobacterial activity. nih.gov

It has been established that the carboxylic acid group is crucial for the activity of pyrazinoic acid analogs. nih.gov Isosteric replacements of the carboxylic acid have been shown to result in inactive compounds. nih.gov The arrangement of heteroatoms in the aromatic ring is also vital, with the pyrazine (B50134) ring being the optimal arrangement for potent antimycobacterial effects compared to other diazine rings like pyridazine (B1198779) and pyrimidine (B1678525). nih.gov

Investigations into substitutions on the pyrazine ring have shown that both electron-deactivating groups (e.g., halides) and electron-activating groups (e.g., amines, ethers, alkyl groups) influence the compound's activity. nih.gov Notably, alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be up to 5 to 10-fold more potent than the parent compound. nih.gov

In the study of 5-aroylpyrazine-2-carboxylic acid derivatives, it was observed that thioamides generally exhibited higher in vitro antimicrobial activity than the corresponding amides. nih.gov This suggests that the modification of the carboxylic acid group to a carbothioamide can enhance antimicrobial efficacy.

Enzyme Inhibition Studies (in vitro)

The mechanism of action of many therapeutic agents involves the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogenic organisms or the progression of disease. Derivatives of 5-cyclopropylpyrazine-2-carboxylic acid have been investigated for their potential to inhibit various enzymes.

Kinase Inhibition

While direct studies on the kinase inhibitory activity of this compound are not prevalent in the reviewed literature, related heterocyclic structures have shown significant potential as kinase inhibitors. For instance, pyrazolopyridine-based compounds, which are structurally analogous to pyrazines, have been identified as potent inhibitors of various kinases. nih.gov Selpercatinib, a drug containing a pyrazolo[1,5-a]pyridine (B1195680) core, is an approved RET kinase inhibitor. nih.gov This highlights the potential of the pyrazine scaffold as a platform for developing kinase inhibitors.

Other Metabolic Pathway Enzyme Targets (e.g., GlcN-6-P synthase, DprE1)

The search for novel antimicrobial agents has led to the exploration of various metabolic pathways unique to microorganisms. Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a critical enzyme in the arabinogalactan (B145846) biosynthesis pathway of Mycobacterium tuberculosis and is a validated drug target. In a study of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, molecular docking experiments were performed to investigate the binding of these compounds to DprE1. nih.gov These in silico studies suggested that modifications to the linker connecting the aromatic parts of the molecule did not negatively impact their binding to the enzyme. nih.gov

Another potential target for antibacterial agents is the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals. The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is a key component of this pathway. A series of pyrimidine derivatives, structurally related to pyrazines, were designed to target IspF from Burkholderia pseudomallei. These compounds demonstrated antibacterial activity and were shown to interact with the enzyme. nih.gov

Potential as Analgesic Agents (Mechanistic Focus on NaV1.8 inhibition, if applicable)

Derivatives of pyrazine have been investigated for their potential as analgesic agents. nih.govnih.gov The voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral nociceptive neurons, is a key target for the development of novel pain therapeutics. nih.gov While direct evidence for this compound as a NaV1.8 inhibitor is not currently available, research on other pyrazine-based compounds suggests this is a plausible area for investigation. For instance, pyrazole (B372694) derivatives, another class of nitrogen-containing heterocyclic compounds, have demonstrated analgesic properties. rjpbr.com The development of selective NaV1.8 inhibitors is a promising strategy for pain management, aiming to reduce the side effects associated with less selective sodium channel blockers. nih.gov

Anti-inflammatory Properties (mechanistic focus)

Pyrazine derivatives have demonstrated a range of anti-inflammatory activities. nih.govmdpi.commdpi.com The anti-inflammatory mechanisms of heterocyclic compounds like pyrazines and pyrimidines often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine pathways. nih.govmdpi.com For example, certain pyrazolo[3,4-b]pyrazines have shown significant anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds exhibiting activity comparable to the standard drug indomethacin. nih.gov The proposed mechanism for some benzimidazole-2-carboxylic acid derivatives, which share a carboxylic acid moiety, is the inhibition of prostaglandin (B15479496) synthesis. The anti-inflammatory potential of pyrazine-containing hybrids is an active area of research, with a focus on developing agents with improved efficacy and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). ieasrj.com

Antitumor/Anticancer Potential (in vitro, mechanistic focus)

The anticancer properties of pyrazine derivatives are a significant area of research. mdpi.comnih.govnih.govbenthamdirect.com These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, a series of novel pyrazinoic acid derivatives demonstrated moderate cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds from this series, P16, exhibited a selectivity index of 9.02 against a non-tumoral lung cell line, suggesting some level of cancer cell-specific activity. scispace.com

Mechanistically, the antitumor effects of pyrazine derivatives are diverse. Some derivatives are designed as inhibitors of specific enzymes crucial for cancer cell survival and proliferation, such as fibroblast growth factor receptors (FGFR). nih.gov For example, 3-amino-pyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors that block the activation of FGFR and its downstream signaling pathways. nih.gov Other pyrazine derivatives have been shown to induce apoptosis in cancer cells and interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and cell death. scispace.comrsc.orgacs.org Molecular docking studies have suggested that pyrazinoic acid derivatives can bind to the minor groove of DNA and interact with the anti-apoptotic protein Bcl-2. scispace.com

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

Compound Cell Line IC50 (µM) Reference
P16 (a pyrazinoic acid derivative) A549 (Lung) 6.11 scispace.com
P16 (a pyrazinoic acid derivative) MCF-7 (Breast) 10.64 scispace.com
P16 (a pyrazinoic acid derivative) HT-29 (Colon) 14.92 scispace.com
18i (a 3-amino-pyrazine-2-carboxamide derivative) Various cancer cell lines with FGFR abnormalities Submicromolar nih.gov
Ru1 (a heterocyclic (pyrazine)carboxamide Ru(II) complex) A549 (Lung) Surpassed cisplatin rsc.org
Ru1 (a heterocyclic (pyrazine)carboxamide Ru(II) complex) PC-3 (Prostate) Surpassed cisplatin rsc.org

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activity of pyrazine derivatives is intrinsically linked to their interactions with macromolecules. The pyrazine ring, with its nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and π-interactions, which are crucial for binding to proteins and nucleic acids. nih.gov

Protein Interactions: Molecular docking studies have been employed to understand the binding of pyrazine-2-carboxylic acid derivatives to protein targets. For instance, derivatives have been docked with Mycobacterium tuberculosis InhA protein, revealing potential hydrogen bonding and π-π interactions with amino acid residues in the active site. semanticscholar.orgresearchgate.net The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.gov The quenching of fluorescence of tryptophan residues in proteins like bovine serum albumin (BSA) by heterocyclic carboxamide Ru(II) complexes suggests direct binding. rsc.org

Nucleic Acid Interactions: Pyrazine-based compounds have been shown to bind to DNA, which is a significant mechanism for their anticancer activity. scispace.comnih.gov Studies with pyrazinoic acid derivatives have indicated that these molecules can bind to the minor groove of DNA. scispace.com The interactions can involve hydrogen bonding between the amide group of the derivative and the DNA bases, as well as hydrophobic interactions. scispace.com Some pyrazine derivatives have been shown to induce DNA cleavage, particularly in the presence of reactive oxygen species (ROS). scispace.com The binding mode is typically non-covalent, involving intercalation or groove binding. acs.orgnih.gov The planarity of the pyrazine ring facilitates such interactions.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of pyrazine derivatives. nih.govmdpi.comnih.govnih.govrjpbcs.com Chalcone derivatives incorporating a pyrazine heterocycle have been evaluated for their radical scavenging capabilities. nih.govnih.gov Certain synthetic pyrazine analogues of chalcones have demonstrated 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.gov The mechanism of this antioxidant activity is proposed to be through a single electron transfer followed by a proton transfer (SET-PT) process. nih.govnih.gov

In a study of novel pyrazine-2-carboxylic acid derivatives of piperazines, some compounds exhibited good antioxidant activity in both ABTS and DPPH assays. rjpbcs.com The antioxidant capacity of these compounds is attributed to their ability to donate electrons or hydrogen radicals to stabilize free radicals. rjpbcs.com Furthermore, pyrazoline derivatives, which are structurally related to pyrazines, have also shown promising antioxidant activity, suggesting that this property is common among related heterocyclic structures. acs.orgresearchgate.net

Table 2: Antioxidant Activity of Selected Pyrazine and Related Derivatives

Compound Class Assay Activity Reference
Pyrazine analogues of chalcones DPPH radical scavenging Active nih.govnih.gov
Pyrazine-2-carboxylic acid derivatives of piperazines ABTS and DPPH Good rjpbcs.com

Photosynthesis Inhibition Studies

Substituted amides of pyrazine-2-carboxylic acids have been investigated for their ability to inhibit photosynthesis. researchgate.netbohrium.com In a study of a series of amides derived from 6-chloro-, 5-tert-butyl-, and 6-chloro-5-tert-butylpyrazine-2-carboxylic acid, several compounds were found to inhibit the oxygen evolution rate in spinach chloroplasts. researchgate.netbohrium.com The most active inhibitor was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid, with an IC50 value of 0.026 mmol·dm⁻³. researchgate.netbohrium.com A quasi-parabolic relationship was observed between the photosynthesis inhibitory activity and the lipophilicity (log P) of the studied amides. researchgate.net This suggests that the ability of these compounds to penetrate the chloroplast membrane is a key determinant of their activity. While not directly involving this compound, this research indicates that the pyrazine-2-carboxamide scaffold is a viable starting point for the design of photosynthesis inhibitors. It is worth noting that other heterocyclic compounds, such as pyrazole amides, are also being explored as inhibitors of enzymes in the photosynthetic pathway, like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

Mechanism of Action Elucidation (Molecular Targets and Pathways)

Elucidating the precise mechanisms of action of this compound and its derivatives requires further dedicated research. However, based on studies of related pyrazine compounds, several potential molecular targets and pathways can be inferred.

For analgesic activity , the primary focus would be on the modulation of ion channels involved in pain signaling, with NaV1.8 being a prime candidate. nih.gov

The anti-inflammatory effects of pyrazine derivatives likely stem from the inhibition of pro-inflammatory enzymes like COX and the suppression of cytokine signaling pathways, such as the NF-κB pathway. nih.govnih.gov

In the context of anticancer activity , the mechanisms are multifaceted and can include:

Enzyme Inhibition: Targeting key kinases like FGFR that are crucial for tumor growth and survival. nih.gov

Induction of Apoptosis: Triggering programmed cell death in cancer cells, potentially through interaction with proteins of the Bcl-2 family. scispace.com

DNA Interaction: Binding to DNA, leading to conformational changes, DNA damage, and interference with replication and transcription. scispace.comacs.org

The antioxidant activity is generally attributed to the ability of the pyrazine ring and its substituents to scavenge free radicals through mechanisms like SET-PT. nih.govnih.gov

For photosynthesis inhibition , the target appears to be within the photosystem II complex in chloroplasts, disrupting the electron transport chain. researchgate.netbohrium.com

Future research should focus on synthesizing and testing this compound and its derivatives in relevant biological assays to confirm these potential activities and elucidate their specific molecular mechanisms.

Applications in Medicinal and Agrochemical Chemistry

Role as a Pharmaceutical Intermediate and Building Block

5-Cyclopropylpyrazine-2-carboxylic acid serves as a crucial pharmaceutical intermediate and building block in the synthesis of more complex, biologically active molecules. researchgate.netnih.gov Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and are often used to synthesize drugs and other active molecules. mdpi.comnih.gov The term "building block" refers to a molecular fragment that can be readily incorporated into a larger structure during drug discovery and development. umich.edumdpi.com

Pyrazinecarboxylic acid derivatives are valuable intermediates for producing pharmaceutically active substances. google.com For instance, optically active piperazine-2-carboxylic acid derivatives, which are used as structural units for HIV protease inhibitors, can be prepared through the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. google.com The carboxylic acid group on the pyrazine (B50134) ring is particularly important as it can be readily converted into other functional groups like esters or amides, allowing for the creation of a wide array of derivative compounds. researchgate.net This reactivity is fundamental to its role as a building block, enabling chemists to systematically modify the structure to optimize its pharmacological properties.

The synthesis of various substituted 5-amino-2-pyridinecarboxylic acids, which have shown potent antihypertensive activity, highlights the utility of the carboxylic acid moiety on a nitrogen-containing heterocyclic ring for creating libraries of potential drug candidates. nih.gov Similarly, the pyrazine core of this compound provides a stable and synthetically versatile platform for constructing novel therapeutic agents. mdpi.comresearchgate.net

Scaffold for Novel Drug Candidates

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups can be attached to create a library of related compounds. The this compound structure acts as a privileged scaffold for the development of novel drug candidates targeting a wide spectrum of diseases. nih.gov Pyrazine-containing compounds have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.gov

Researchers have synthesized and evaluated numerous derivatives based on the pyrazinecarboxylic acid scaffold. For example, a series of 5-aroylpyrazine-2-carboxylic acid derivatives were synthesized to explore their antituberculotic and antifungal activities. nih.govresearchgate.net In these studies, modifications to the core structure led to compounds with significant biological effects. For instance, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity against Mycobacterium tuberculosis, while 5-benzoylpyrazine-2-carbothioamide was found to have a high antifungal effect against Trichophyton mentagrophytes. nih.gov

The development of these derivatives illustrates the power of the pyrazine scaffold. By making systematic changes to the substituents on the pyrazine ring, researchers can fine-tune the molecule's interaction with biological targets. The cyclopropyl (B3062369) group in this compound is of particular interest as cyclopropyl moieties are often incorporated into drug candidates to improve metabolic stability and binding affinity.

Table 1: Examples of Biologically Active Pyrazine-2-Carboxylic Acid Derivatives

Compound DerivativeTarget/ActivityResearch FindingReference
5-(4-chlorobenzoyl)-pyrazine-2-carbothioamideAntituberculoticShowed 90% inhibition against Mycobacterium tuberculosis. nih.gov
5-benzoylpyrazine-2-carbothioamideAntifungalExhibited the highest antifungal effect (MIC &lt; 1.95 µM/ml) against Trichophyton mentagrophytes. nih.gov
5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid*AntihypertensiveIdentified as a potent antihypertensive agent in spontaneously hypertensive rats and selected for further study. nih.gov
Cinnamate–pyrazine derivativesHCV NS5B RdRp InhibitorsTwo derivatives were identified with IC50 values of 0.69 and 1.2 µM. nih.gov

Note: 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid is a pyridine (B92270) analog, included to demonstrate the activity of related heterocyclic carboxylic acids.

Applications in Agrochemical Development (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The structural features of this compound make it a compound of interest for the agrochemical industry. Carboxylic acid functional groups are an important scaffold in the development of agrochemicals, including herbicides and fungicides. researchgate.net The related compound, 5-chloropyrazine-2-carboxylic acid, is noted for its potential in agrochemical research. chemimpex.com

The class of pyridine carboxylic acid herbicides is well-established for its effectiveness in controlling broadleaf weeds. vt.eduvt.edu These herbicides often work by mimicking plant growth hormones called auxins, leading to abnormal growth and eventual plant death. vt.edu A notable example of a structurally related agrochemical is Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid). vt.eduvt.edu Aminocyclopyrachlor is a pyrimidine (B1678525) carboxylic acid herbicide that, like the subject compound, contains a cyclopropyl group attached to a nitrogen-containing heterocyclic ring. vt.edu It was developed for weed and brush control in various non-agricultural and industrial areas. vt.edu

The presence of the cyclopropyl group and the heterocyclic carboxylic acid moiety in this compound suggests its potential as a building block or lead compound for new herbicides or fungicides. The development of derivatives from this scaffold could lead to new agrochemicals with improved efficacy, selectivity, or environmental profiles. For example, derivatives of 5-aroylpyrazine-2-carboxylic acid have already demonstrated antifungal properties, which could be translated to agricultural applications. nih.gov

Table 2: Structurally Related Carboxylic Acids in Agrochemicals

Compound NameAgrochemical ClassApplicationReference
AminocyclopyrachlorPyrimidine Carboxylic Acid HerbicideUsed for weed and brush control on uncultivated non-agricultural areas, industrial sites, and natural areas. vt.edu
PicloramPyridine Carboxylic Acid HerbicideSystemic herbicide for herbaceous weeds and woody plants in rights-of-way, forestry, rangelands, and pastures. vt.edu
ClopyralidPyridine Carboxylic Acid HerbicideControls annual and perennial broadleaf weeds in crops and turf. vt.edu
5-Chloropyridine-2-carboxylic acidBuilding BlockServes as a precursor in the development of herbicides and fungicides. chemimpex.com

Industrial and Specialty Chemical Uses

Beyond its roles in medicinal and agrochemical chemistry, the pyrazine nucleus is found in compounds with broader industrial applications. Pyrazine derivatives are utilized as dyes, electroluminescent materials, and organic semi-conductors. mdpi.com The specific compound this compound is primarily intended for laboratory research use, serving as a starting material for further synthesis. cymitquimica.com

Analogs such as 5-chloropyridine-2-carboxylic acid are employed in material science for the production of specialty polymers and coatings, contributing to enhanced durability and performance. chemimpex.com Multifunctional aromatic carboxylic acids, including those with phenyl-pyridine cores, are also versatile building blocks for designing coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials can have unique properties, making them suitable for applications in luminescence, magnetic materials, and selective sensing. mdpi.com Given these established uses for related structures, this compound holds potential as a building block for novel materials with specialized industrial applications.

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies for 5-Cyclopropylpyrazine-2-carboxylic Acid

The current utility of this compound in multi-step syntheses necessitates the development of more efficient and scalable synthetic routes. While it is commercially available, future research will likely focus on novel methodologies that offer improved yields, reduced reaction times, and the use of more environmentally benign reagents.

One promising avenue is the exploration of C-H activation techniques. Direct C-H cyclopropylation of a suitable pyrazine-2-carboxylic acid precursor would be a highly atom-economical approach, avoiding the pre-functionalization often required in traditional cross-coupling methods. Additionally, advancements in photoredox catalysis could enable mild and selective cyclopropylation reactions.

Furthermore, flow chemistry presents an opportunity for the continuous and safe production of this compound. This technology can offer precise control over reaction parameters, leading to higher purity and easier scale-up, which is crucial for its application in pharmaceutical manufacturing. Research into novel catalysts, such as those based on earth-abundant metals, could also contribute to more sustainable and cost-effective synthetic processes. acs.org

Exploration of Novel Derivatives with Enhanced Biological Profiles

The primary known application of this compound is as a building block for more complex molecules. For instance, it has been utilized in the synthesis of bicyclic modulators of the integrated stress pathway and iminothiadiazine dioxide derivatives that act as BACE inhibitors for potential Alzheimer's disease treatment. epo.orggoogle.com

Future research will undoubtedly focus on systematically exploring derivatives of this compound to understand how modifications to its structure impact biological activity. This could involve:

Amide and Ester Derivatives: The synthesis and screening of a library of amide and ester derivatives could uncover new biological activities. Studies on other pyrazine-2-carboxylic acid amides have shown potential antimycobacterial and antifungal properties. mdpi.com

Modification of the Cyclopropyl (B3062369) Ring: Introducing substituents on the cyclopropyl ring could influence the compound's conformation and binding affinity to biological targets.

Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles, could modulate the compound's physicochemical properties and biological half-life.

The table below outlines potential areas for the exploration of novel derivatives and their hypothetical biological targets based on the activities of related pyrazine (B50134) compounds. scispace.commdpi.com

Derivative ClassPotential ModificationPotential Biological Target/Activity
AmidesReaction with various primary and secondary aminesAntimicrobial, Anticancer, Kinase inhibition
EstersEsterification with diverse alcoholsProdrugs, Modulated solubility
Cyclopropyl AnalogsSubstitution on the cyclopropyl ringEnhanced binding affinity, Altered metabolism
BioisosteresReplacement of carboxylic acid with tetrazole, etc.Improved pharmacokinetic properties

Deeper Mechanistic Understanding of Target Interactions

Given that this compound is a component of larger, biologically active molecules, a crucial area of future research is to elucidate its specific contribution to the mechanism of action of these final compounds. It is important to understand whether the 5-cyclopropylpyrazine-2-carboxy moiety acts merely as a rigid scaffold or if it actively participates in binding to the biological target.

Techniques such as X-ray co-crystallography of the final active compounds with their target proteins can reveal the precise binding interactions. This can help determine if the cyclopropyl group is involved in hydrophobic interactions or if the pyrazine nitrogen atoms participate in hydrogen bonding. Understanding these interactions is key to the rational design of more potent and selective inhibitors.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental work is a cornerstone of modern drug discovery. mdpi.com For this compound and its derivatives, computational studies can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET) and potential toxicity.

Future research will likely involve:

Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known biological targets can help prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent analogs. nih.gov

Density Functional Theory (DFT) Calculations: These calculations can provide insights into the electronic properties of the molecules, which can be correlated with their reactivity and biological activity.

The integration of these computational predictions with experimental validation through synthesis and biological testing will accelerate the discovery of new drug candidates based on the this compound scaffold.

Expanding Applications in Diverse Chemical and Biological Fields

While the current focus is on medicinal chemistry, the unique electronic and structural properties of this compound could lead to its application in other fields. Pyrazine derivatives are known to have applications in materials science and agrochemistry. mdpi.com

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: Pyrazine-containing molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties imparted by the cyclopropyl group could be of interest in this context.

Agrochemicals: Pyrazine derivatives have been developed as herbicides and insecticides. Screening this compound and its derivatives for such activities could open up new avenues for its application.

Flavor and Fragrance Industry: Pyrazines are well-known for their potent aroma profiles. While the carboxylic acid moiety would likely need to be modified, the core pyrazine structure could be a starting point for the development of new flavor and fragrance compounds.

Q & A

Q. Methodological Approach

  • Reproducibility checks : Validate synthetic protocols using standardized reagents (e.g., AldrichCPR-certified NCS) .
  • Analytical cross-validation : Combine HPLC purity assays (>97%) with NMR/X-ray data to confirm structural consistency .
  • Controlled variables : Document solvent batch, temperature gradients, and humidity during cyclopropanation .

What mechanistic insights explain the compound’s behavior in membrane-based solvent extraction (MBSE) systems?

Advanced Research Focus
In pertraction studies (e.g., MPCA analogs), the compound’s transport relies on:

  • pH-dependent partitioning : The carboxylate form (pH >7) exhibits higher affinity for organic membranes (log P = -0.5 to 0.2) .
  • Carrier-mediated transport : Use of Aliquat 336 enhances flux (J ≈ 1.2 × 10⁻⁶ mol/m²·s) via ion-pair formation .

Why is the cyclopropane ring prone to ring-opening under specific conditions, and how can this be mitigated in synthetic workflows?

Q. Advanced Research Focus

  • Mechanism : Acidic conditions protonate the cyclopropane, inducing strain relief via C-C bond cleavage.
  • Mitigation : Use aprotic solvents (e.g., THF) and avoid Brønsted acids. Stabilize intermediates with TBSCl (tert-butyldimethylsilyl chloride) during synthesis .

What analytical methods are recommended for assessing the thermal stability of this compound?

Q. Basic Research Focus

  • TGA/DSC : Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C; differential scanning calorimetry (DSC) detects melting points (mp 185–186°C for analogs) .
  • Stability storage : Long-term stability at -80°C (2 years) vs. -20°C (1 year) .

How does the compound’s reactivity compare to non-cyclopropyl analogs (e.g., 5-methylpyrazine-2-carboxylic acid) in nucleophilic acyl substitution?

Q. Advanced Research Focus

  • Electronic effects : The cyclopropane’s electron-withdrawing nature increases carboxylate electrophilicity, accelerating reactions with amines (e.g., k₂ = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for methyl analogs) .

What precautions are critical when handling this compound in vitro studies?

Q. Basic Research Focus

  • Safety protocols : Use PPE (nitrile gloves, lab coats) and fume hoods due to uncharacterized toxicity .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.